
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as 3,4-dimethyl-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one, is a novel synthetic compound with potential applications in the scientific research field. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. This compound has attracted attention due to its unique structure and potential therapeutic effects.
科学的研究の応用
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one has various scientific research applications. It is used as a precursor in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as 1,3-benzodioxoles and 1,3-dioxanes. In addition, this compound has been used in the synthesis of a novel class of compounds known as benzodioxol-5-yl-2-propen-1-ones, which have potential applications in the treatment of various diseases.
作用機序
The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is not fully understood. However, it is believed to interact with various enzymes, receptors, and other cellular components in order to produce its therapeutic effects. It is thought to act as an agonist of certain G-protein coupled receptors, which are involved in the regulation of various cellular processes. In addition, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one are not fully understood. However, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-apoptotic properties. In addition, it has been shown to possess analgesic, anxiolytic, and anti-depressant properties. Furthermore, it may possess anti-cancer and anti-microbial properties.
実験室実験の利点と制限
The advantages of using (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one in laboratory experiments include its availability, low cost, and its ability to be used in a variety of synthetic reactions. Furthermore, this compound is relatively stable and can be stored at room temperature. The main limitation of using this compound in laboratory experiments is that it is not widely available and may require special ordering.
将来の方向性
The potential future directions for (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research is needed to identify its potential toxicological effects and to develop safe and effective dosage forms. Furthermore, further studies are needed to explore its potential applications in the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research is needed to identify new synthetic methods for the synthesis of this compound.
合成法
The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one is achieved through a two-step reaction. The first step involves the reaction of 2-chloro-(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one-1-phenylprop-2-en-1-one with potassium tert-butoxide in acetonitrile to form the corresponding tert-butyl ester. The second step involves the reaction of the tert-butyl ester with 1,3-benzodioxole in the presence of a base such as potassium carbonate to produce this compound-1-(2H-1,3-benzodioxol-5-yl)-2-propen-1-one.
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-12-3-6-15(9-13(12)2)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBMAUOINSMIKD-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


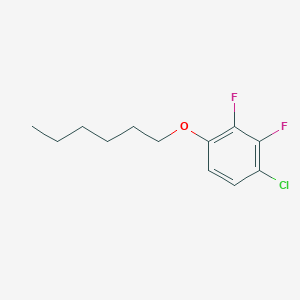

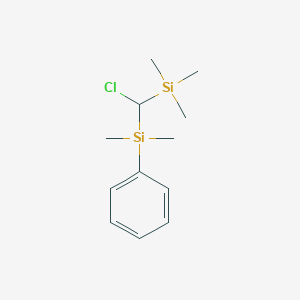

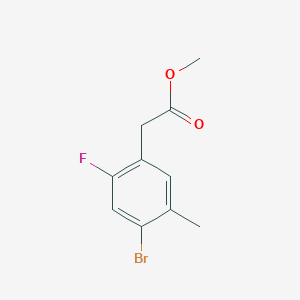

![Benzo[b]thiophen-3-ylmagnesium bromide, 0.50 M in THF](/img/structure/B6307881.png)
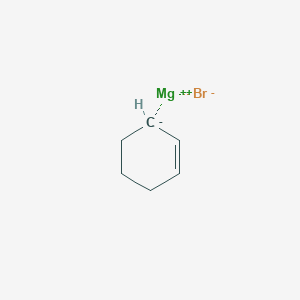
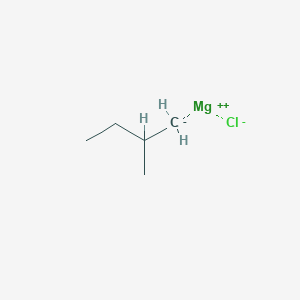

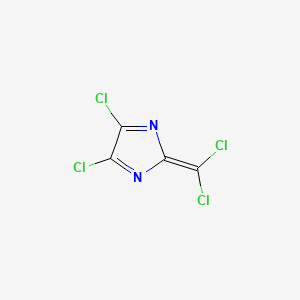
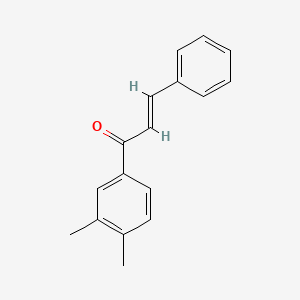
![1-Oxaspiro[3.3]heptan-3-one](/img/structure/B6307927.png)